4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a methoxy group and a pyrazinyl-piperidinyl moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a pyrazine moietyThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide.
Reduction: Formation of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets within the cell. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(pyridin-2-ylmethyl)benzamide
- 4-methoxy-N-(quinolin-2-ylmethyl)benzamide
- 4-methoxy-N-(piperidin-4-ylmethyl)benzamide
Uniqueness
4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide stands out due to its unique combination of a pyrazinyl-piperidinyl moiety with a methoxy-substituted benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines .
Properties
IUPAC Name |
4-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-4-2-15(3-5-16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJRRVXNVFGEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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